1-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid
Descripción general
Descripción
1-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid transaminase (GABA-T). GABA-T is responsible for the degradation of the inhibitory neurotransmitter, GABA, in the brain. By inhibiting GABA-T, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. CPP-115 has shown promising results in preclinical studies as a potential treatment for various neurological and psychiatric disorders.
Mecanismo De Acción
CPP-115 works by inhibiting 1-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid, the enzyme responsible for the degradation of GABA in the brain. This leads to an increase in GABA levels, which enhances GABAergic neurotransmission. GABA is the primary inhibitory neurotransmitter in the brain and plays a crucial role in regulating neuronal excitability. By enhancing GABAergic neurotransmission, CPP-115 has been shown to have anticonvulsant, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase brain GABA levels in various preclinical models. This leads to enhanced GABAergic neurotransmission, which can have a variety of effects on neuronal excitability and behavior. CPP-115 has been shown to have anticonvulsant effects in animal models of epilepsy, as well as anxiolytic and antidepressant effects in models of anxiety and depression. Additionally, CPP-115 has been shown to reduce cocaine self-administration in rats, suggesting a potential use in the treatment of cocaine addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPP-115 is its high potency and selectivity for 1-[1-(2,4-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid inhibition. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. Additionally, CPP-115 has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses.
One limitation of CPP-115 is its poor solubility in aqueous solutions, which can make dosing and administration challenging. Additionally, the effects of CPP-115 on GABAergic neurotransmission may vary depending on the brain region and neuronal subtype, which can complicate interpretation of results.
Direcciones Futuras
CPP-115 has shown promising results in preclinical studies as a potential treatment for various neurological and psychiatric disorders. Further research is needed to determine its efficacy and safety in clinical trials. Additionally, future studies could investigate the effects of CPP-115 on other neurotransmitter systems and brain regions, as well as its potential use in combination with other therapies. Overall, CPP-115 represents a promising avenue for the development of novel treatments for neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
CPP-115 has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in various animal models. CPP-115 has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in rats. Additionally, CPP-115 has been studied for its potential use in the treatment of hepatic encephalopathy, a neurological complication of liver disease.
Propiedades
IUPAC Name |
1-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-11-3-4-14(12(2)9-11)20-16(21)10-15(17(20)22)19-7-5-13(6-8-19)18(23)24/h3-4,9,13,15H,5-8,10H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRCUPXZCWIEJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.